

Application Notes and Protocols:

Recrystallization of 3,5-Difluoro-2-nitrophenol

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Compound of Interest

Compound Name: 3,5-Difluoro-2-nitrophenol

Cat. No.: B127638

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These application notes provide a detailed protocol for the purification of **3,5-Difluoro-2-nitrophenol** via recrystallization. While silica gel column chromatography is a common purification method for this compound, recrystallization offers an alternative or supplementary step to achieve high purity, particularly for removing minor impurities.^[1] The selection of an appropriate solvent system is critical for successful recrystallization.^{[2][3]}

Overview

Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.^[2] The general principle involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling to allow the pure compound to crystallize while the impurities remain dissolved in the solvent.^[3]

Data Summary

The following table summarizes typical quantitative data that can be expected before and after the recrystallization of **3,5-Difluoro-2-nitrophenol**. These values are representative and may vary based on the initial purity of the crude product and the specific experimental conditions.

Parameter	Before Recrystallization (Crude Product)	After Recrystallization (Purified Product)
Appearance	Yellow to brownish crystalline powder	Bright yellow crystalline powder[1]
Purity (by HPLC)	~95%	>99%
Melting Point	48-51°C (broad range)	52-53°C (sharp range)
Yield	N/A	80-90%

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a standard single-solvent recrystallization method for **3,5-Difluoro-2-nitrophenol**. The choice of solvent is crucial; it should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[3] For nitrophenols, solvents like ethanol, methanol, acetone, and diethyl ether are often considered.[4] Given the potential for hydrogen bonding, a moderately polar solvent is a reasonable starting point. This protocol will use ethanol as the primary example.

Materials:

- Crude **3,5-Difluoro-2-nitrophenol**
- Ethanol (95% or absolute)
- Erlenmeyer flasks
- Hot plate with stirring capability
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper

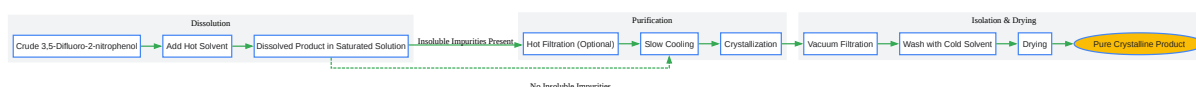
- Ice bath
- Spatula
- Watch glass

Procedure:

- Solvent Selection: Perform a preliminary test with a small amount of crude product and a few potential solvents to determine the best option. The ideal solvent will exhibit high solubility at its boiling point and low solubility at room temperature.
- Dissolution:
 - Place the crude **3,5-Difluoro-2-nitrophenol** into an Erlenmeyer flask with a magnetic stir bar.
 - Add a minimal amount of ethanol to the flask.
 - Gently heat the mixture on a hot plate with stirring.
 - Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
- Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
- Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature, place it in an ice bath to maximize the crystallization of the product.
- Isolation of Crystals:

- Set up a Buchner funnel with filter paper over a vacuum flask.
- Wet the filter paper with a small amount of cold ethanol.
- Pour the cold slurry of crystals into the funnel and apply a vacuum to separate the crystals from the mother liquor.
- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
- Drying:
 - Transfer the purified crystals to a watch glass and allow them to air dry or place them in a desiccator under a vacuum to remove any residual solvent.
- Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product and calculate the percent yield. A sharp melting point close to the literature value indicates high purity.

Recrystallization Workflow Diagram



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References

- 1. 3,5-Difluoro-2-nitrophenol | 151414-46-9 [chemicalbook.com]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
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